3-Ethoxy-5-methyl-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. mdpi.com His pioneering work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine. researchgate.net This foundational discovery, now famously known as the Knorr pyrazole synthesis, involves the reaction of a β-ketoester with hydrazine (B178648) to produce a pyrazolone (B3327878), a derivative of pyrazole. Another classical method was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. vulcanchem.com

Initially, the applications of pyrazoles were primarily in the dye industry. However, the discovery of the analgesic properties of antipyrine, a pyrazole derivative, in the late 19th century marked a significant turning point, highlighting the therapeutic potential of this class of compounds. Over the decades, the field has evolved dramatically, with the development of numerous synthetic methodologies to create a wide array of substituted pyrazoles. mdpi.com These compounds have become integral to various sectors, including pharmaceuticals and agrochemicals, due to their diverse biological activities. mdpi.comrjpbcs.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. vulcanchem.com

Structural Architecture and Electronic Properties of 3-Ethoxy-5-methyl-1H-pyrazole

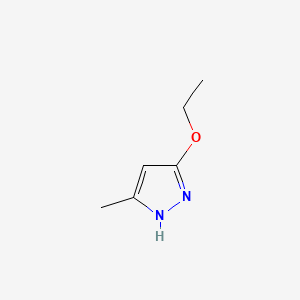

The molecular structure of this compound is defined by a five-membered aromatic ring containing two adjacent nitrogen atoms, with an ethoxy group at the 3-position and a methyl group at the 5-position. This specific substitution pattern confers distinct physicochemical properties that are crucial for its reactivity and utility in synthesis.

The pyrazole ring itself is a π-excessive aromatic heterocycle. Electrophilic substitution reactions preferentially occur at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. The presence of the ethoxy group, an electron-donating substituent, influences the electron density of the ring, while the methyl group provides steric bulk.

Spectroscopic data provides further insight into its structure. For instance, in the ¹H NMR spectrum, characteristic signals corresponding to the protons of the ethoxy and methyl groups, as well as the proton on the pyrazole ring, can be observed. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. Infrared (IR) spectroscopy shows key absorptions corresponding to the N-H stretch of the pyrazole ring and the C-O-C stretches of the ethoxy group. Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | Solid |

| InChI Key | HXEKEMXHIRHCED-UHFFFAOYSA-N |

Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 300 MHz) | δ 5.90 (s, 1H, H-4), 4.12 (q, 2H, OCH₂CH₃), 2.33 (s, 3H, C₅–CH₃), 1.44 (t, 3H, OCH₂CH₃) |

|---|---|

| ¹³C NMR (CDCl₃, 75 MHz) | δ 154.6 (C-3), 148.3 (C-5), 67.5 (OCH₂CH₃), 14.6 (C₅–CH₃) |

| IR (KBr, cm⁻¹) | 3150–3100 (N–H stretch), 1595 (C=N stretch), 1230 (asymmetric C–O–C), 1122 (symmetric C–O–C) |

| EI-MS (m/z) | 126 [M]⁺, 98 [M – C₂H₄O]⁺, 81 [C₃H₅N₂]⁺ |

Data sourced from publicly available chemical databases.

Strategic Importance of the Pyrazole Heterocycle in Chemical Sciences

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form a variety of interactions, such as hydrogen bonding, and its metabolic stability. The presence of the pyrazole ring in a molecule can significantly influence its biological activity.

A wide range of drugs and biologically active compounds contain the pyrazole moiety, demonstrating its therapeutic importance. Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. vulcanchem.com In the agrochemical industry, pyrazole derivatives are utilized as herbicides, insecticides, and fungicides. rjpbcs.com

The versatility of the pyrazole ring stems from its synthetic accessibility and the ease with which it can be functionalized at various positions. This allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. The compound this compound serves as a key building block in this context, providing a readily available starting material for the synthesis of more complex and potentially bioactive molecules.

Current Research Landscape and Future Prospects for this compound Studies

Current research on this compound is primarily focused on its use as a synthetic intermediate for the creation of novel compounds with potential applications in medicine and materials science. The compound itself serves as a valuable precursor for synthesizing more complex heterocyclic systems.

One notable area of recent investigation involves the synthesis of derivatives of this compound as potential therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry described the discovery of 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine as an inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). acs.orgsemanticscholar.org DHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. This research highlights the potential of this compound as a scaffold for developing novel DHODH inhibitors. acs.orgsemanticscholar.org

Furthermore, research has explored the synthesis of various derivatives by modifying the core structure of this compound. For example, 1-hydroxymethyl-3-ethoxy-5-methylpyrazole has been synthesized and its potential biological activities are under investigation. mdpi.com The synthesis of pyrazole derivatives containing other functional groups is also an active area of research, with the aim of discovering new compounds with enhanced biological profiles. researchgate.net

The future prospects for this compound are promising. Its role as a versatile building block is expected to continue to be a central theme in organic and medicinal chemistry. The development of more efficient and sustainable synthetic methods for this compound and its derivatives will be a key focus. Moreover, the exploration of its derivatives in various biological assays will likely lead to the discovery of new lead compounds for drug development. The unique structural features of this compound make it an attractive starting point for the design of libraries of compounds for high-throughput screening, accelerating the discovery of new medicines and materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEKEMXHIRHCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953893 | |

| Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3201-21-6 | |

| Record name | 3-Methyl-5-ethoxypyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethoxy 5 Methyl 1h Pyrazole and Its Functionalized Congeners

Established Synthetic Pathways and Mechanistic Considerations

The traditional and most widely documented method for synthesizing 3-Ethoxy-5-methyl-1H-pyrazole involves a two-step condensation-cyclization sequence. This foundational approach has been the basis for numerous optimizations and continues to be a cornerstone in heterocyclic chemistry.

Condensation Reactions of Ethyl Acetoacetate (B1235776) with Hydrazine (B178648) Hydrate (B1144303)

The initial step of the synthesis involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate. d-nb.info This reaction, typically performed under reflux conditions, results in the formation of a hydrazone intermediate. The mechanism initiates with the nucleophilic attack of the hydrazine on the keto-carbonyl group of the ethyl acetoacetate. This is followed by the elimination of a water molecule to form the corresponding hydrazone. In some variations of this synthesis, the reaction can proceed to form a pyrazolone (B3327878) intermediate through the elimination of ethanol. d-nb.info

Acid-Catalyzed Cyclization for Pyrazole (B372694) Ring Formation

Following the formation of the hydrazone intermediate, an acid-catalyzed cyclization is employed to construct the pyrazole ring. Strong acids such as hydrochloric acid or sulfuric acid are typically used to protonate the ester carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular nucleophilic attack by the terminal nitrogen atom of the hydrazine moiety. Subsequent dehydration leads to the formation of the aromatic pyrazole ring, yielding this compound.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of the final product are highly dependent on several key reaction parameters.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 80–100°C | Influences reaction rate and selectivity. |

| Acid Concentration | 10–20% v/v | Catalyzes the cyclization step. |

| Reaction Time | 4–8 hours | Affects the completion of the reaction. |

| Solvent | Ethanol-water mixtures (e.g., 3:1 v/v) | Enhances the solubility of intermediates, minimizing side products. |

Interactive Data Table: Key Parameters in Traditional Synthesis

Following the reaction, a neutralization step with an aqueous base like sodium bicarbonate is necessary, followed by extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. This conventional method typically yields the product with a purity of 65–75%, often requiring further purification by column chromatography to achieve higher purity.

Modern Approaches to this compound Synthesis

To address the limitations of traditional batch synthesis, modern methodologies have been developed to enhance efficiency, control, and scalability.

Scalable Industrial Production via Continuous Flow Reactors

For large-scale industrial production, continuous flow reactors (CFRs) have emerged as a superior alternative to traditional batch reactors. google.com CFRs offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved scalability and reproducibility. In a typical setup, streams of ethyl acetoacetate and hydrazine hydrate are continuously pumped through a heated tubular reactor.

A significant advancement in this area is the use of solid acid catalysts, such as Amberlyst-15, coated within the reactor. This heterogeneous catalysis allows for cyclization at elevated temperatures (e.g., 90°C) with significantly reduced residence times (e.g., 10 minutes). This method not only accelerates the reaction but also simplifies the workup process by eliminating the need for post-reaction neutralization, thereby reducing waste generation by as much as 40%. Furthermore, advanced automation systems can be integrated with inline monitoring techniques like Fourier-transform infrared (FTIR) spectroscopy to track the formation of intermediates in real-time, allowing for dynamic adjustments to maintain consistent product quality with purity often exceeding 98%.

Microwave-Assisted Synthetic Protocols for Pyrazole Derivatives

Microwave-assisted synthesis has become a powerful tool for the rapid and efficient synthesis of pyrazole derivatives. acs.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in yields. For the synthesis of this compound, microwave-assisted protocols have been shown to reduce the reaction time to as little as 30–45 minutes, while increasing yields to the 80–85% range. The use of solvent systems like ethanol-water mixtures helps to enhance the solubility of intermediates and minimize the formation of unwanted side products. This method offers a greener and more efficient alternative to conventional heating for laboratory-scale synthesis and process development.

| Method | Reaction Time | Yield | Purity | Key Advantages |

| Traditional Batch | 4–8 hours | 65–75% | Requires purification | Well-established, simple setup |

| Continuous Flow | 10 minutes | >98% | High | Scalable, reproducible, reduced waste |

| Microwave-Assisted | 30–45 minutes | 80–85% | Improved | Rapid, high efficiency |

Interactive Data Table: Comparison of Synthetic Methodologies

Regioselective Synthesis Strategies for Isomeric Control

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making the development of regioselective methods a critical area of research. For this compound, achieving isomeric control is paramount for its application as a defined chemical entity.

A traditional and widely documented method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by acid-catalyzed cyclization. However, this method can lead to isomeric impurities. More advanced and regioselective strategies have been developed to overcome this limitation.

One notable one-step regioselective method utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) as a precursor, which reacts with methylhydrazine. enamine.netacs.org This approach is highly regioselective due to the directing effect of the electron-withdrawing trifluoromethyl group, which guides the nucleophilic attack to the β-position, directly yielding the desired isomer.

Furthermore, the choice of solvent has been identified as a key factor in controlling regioselectivity. Studies have shown that using fluorinated alcohols, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation from the reaction of 1,3-dicarbonyl compounds with substituted hydrazines. researchgate.net

Below is a comparative analysis of different synthetic methodologies:

| Parameter | Traditional Condensation | One-Step Regioselective Synthesis |

| Precursors | Ethyl acetoacetate, Hydrazine hydrate | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Methylhydrazine |

| Key Feature | Two-step condensation-cyclization | One-step, highly regioselective |

| Regioselectivity Driver | Dependent on reaction conditions | Electron-withdrawing trifluoromethyl group |

| Typical Yield | 65-75% | 78-82% |

| Reaction Time | 4-8 hours | 2 hours |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core is a versatile scaffold that can be modified through various derivatization and functionalization reactions. These modifications allow for the fine-tuning of the molecule's properties for specific applications, such as in medicinal chemistry and as ligands in coordination complexes. The pyrazole ring contains both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions, enabling a wide range of chemical transformations. mdpi.com

Electrophilic and Nucleophilic Introduction of Substituents

The pyrazole ring and its substituents can undergo both electrophilic and nucleophilic reactions to introduce new functional groups.

Electrophilic Substitution:

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl (aldehyde) group onto the pyrazole ring, typically at the C4 position. For instance, derivatives of 5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo chloroformylation to yield a 4-carbaldehyde derivative. nih.gov

Bromination: The pyrazole ring can be brominated using reagents like N-bromosuccinimide (NBS) under mild conditions. enamine.netacs.orgresearchgate.net This introduces a bromine atom that can serve as a handle for further cross-coupling reactions. vulcanchem.com

Nucleophilic Substitution:

A key synthetic step in forming derivatives of the target compound involves nucleophilic substitution. For example, a 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde intermediate can react with sodium ethoxide in a nucleophilic substitution reaction to replace the chlorine atom with an ethoxy group, yielding a 5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde derivative. nih.gov

The following table summarizes key functionalization reactions:

| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |

| Vilsmeier-Haack | POCl₃, DMF | C4 | -CHO (Formyl) |

| Bromination | NBS | C4 | -Br (Bromo) |

| Nucleophilic Substitution | NaOEt | C5 (on a chloro-substituted precursor) | -OEt (Ethoxy) |

Direct Ortho-Metalation (DoM) as a Functionalization Tool

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.gov The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents.

For pyrazoles, the N1-substituent or the nitrogen atom at the 2-position of the pyrazole ring can act as a directing group. oup.comrsc.org Lithiation is often directed to the C5 position of the pyrazole ring. reddit.com Studies on 1-phenylpyrazoles have shown that lithiation with butyllithium (B86547) can be directed to the ortho position of the phenyl group, an effect ascribed to the coordination of lithium with the pyrazole 2-nitrogen. oup.com

While research specifically detailing the DoM of this compound is limited, the methodology has been successfully applied to structurally related pyrazoles, demonstrating its potential for this scaffold. For example, the DoM of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole has been used to introduce functional groups at the C5 position, followed by reductive debromination. enamine.netacs.org This highlights DoM as a crucial tool for introducing functionalities like aldehyde, acid, or boronic esters with high regiocontrol. enamine.netacs.orgresearchgate.net

The general sequence for DoM is as follows:

Coordination of a strong base (e.g., n-BuLi) to the directing group on the pyrazole.

Regioselective deprotonation at the adjacent (ortho) position to form a lithiated intermediate. nih.gov

Quenching the intermediate with an electrophile (E+) to yield the functionalized product.

This technique allows for the synthesis of polysubstituted pyrazoles that are otherwise difficult to access.

Synthesis of Pyrazole-Based Ligands with Tailored Functionalities

The this compound scaffold is a valuable building block for the synthesis of ligands used in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes.

A common strategy for creating advanced ligands involves the condensation of functionalized pyrazoles. For example, tripodal N-donor pyrazole ligands have been synthesized by condensing 1-(hydroxymethyl)pyrazole derivatives with primary amines or amino alcohols. researchgate.netresearchgate.net These reactions, sometimes performed under microwave irradiation, can produce complex ligand architectures in high yields. researchgate.net The resulting ligands, such as 3-[bis-(5-methyl-3-carboethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol, have been used to form copper(II) complexes that exhibit catalytic activity in oxidation reactions. researchgate.net

Another approach involves multi-step synthesis starting from a pyrazole core to build complex molecules with specific biological targets. For instance, 1-phenyl-5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde has been used as an intermediate in the synthesis of compounds designed to act as viral entry blockers by undergoing further condensation and cyclization reactions. nih.gov

The table below provides examples of pyrazole-based ligands and their synthetic precursors.

| Ligand Type | Synthetic Precursor Example | Synthetic Method |

| Tripodal Ligands | 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, Aminopropanol | Condensation Reaction |

| Enzyme Inhibitors | 1-phenyl-5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde | Aldol Condensation, Schiff Base Formation |

Comprehensive Reactivity and Transformation Chemistry of 3 Ethoxy 5 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions. google.com The presence of two nitrogen atoms in the ring influences the position of substitution. Pyrazoles are considered electron-rich, π-excessive heterocycles, which generally facilitates electrophilic attack. mdpi.com The C4 position is typically the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing pyridine-type nitrogen atom. mdpi.com The ethoxy group at the C3 position and the methyl group at the C5 position are both electron-donating groups, which further activate the pyrazole ring towards electrophilic substitution.

Halogenation Reactions (e.g., Bromination of the Pyrazole Ring)

The halogenation of pyrazoles is a well-established transformation. google.com For 3-ethoxy-5-methyl-1H-pyrazole, bromination has been specifically documented to occur at the C4 position. The reaction of this compound with N-bromosuccinimide (NBS) in dry acetonitrile (B52724) at room temperature yields 3-ethoxy-4-bromo-5-methyl-1H-pyrazole. acs.org This regioselectivity is consistent with the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic.

Table 1: Bromination of this compound acs.org

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile (dry) | Room Temperature | 3-Ethoxy-4-bromo-5-methyl-1H-pyrazole |

Alkylation and Acylation at Nitrogen and Carbon Positions

Alkylation and acylation are fundamental reactions for modifying the pyrazole scaffold. These reactions can occur at either the nitrogen atoms or the carbon atoms of the ring, depending on the reaction conditions and the nature of the electrophile.

N-alkylation of pyrazoles is a common reaction, and for unsubstituted pyrazoles, it can lead to a mixture of regioisomers. smolecule.com The use of different alkylating agents such as alkyl halides in the presence of a base is a standard procedure for N-alkylation of secondary amines, a principle applicable to the NH group of the pyrazole ring. researchgate.net While general methods for N-alkylation of pyrazoles using alkyl halides are known, specific examples detailing the alkylation of this compound are not extensively described in the surveyed literature. evitachem.comimist.ma However, the N-arylation of related 3-alkoxypyrazole derivatives has been reported. researchgate.net

Acylation reactions, typically employing acyl chlorides or anhydrides, can also occur at the nitrogen or carbon atoms of the pyrazole ring. evitachem.com Subsequent treatment of pyrazole derivatives with α-halosubstituted acyl halides can lead to N-acylated products. jocpr.com Similar to alkylation, specific documented examples of the acylation of this compound are not prevalent in the reviewed sources.

Introduction of Nitro and Sulfonyl Functional Groups

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The pyrazole ring is generally reactive towards nitration, often requiring a mixture of nitric acid and sulfuric acid. google.comsemanticscholar.org The nitration of pyrazole derivatives can be a high-yielding reaction, though it can also be highly exothermic and require careful temperature control. researchgate.netmdpi.com For some pyrazole systems, nitration with a mixture of fuming nitric acid and oleum (B3057394) has been employed to introduce a nitro group. google.com

Sulfonation of the pyrazole ring is also a known transformation. google.com The introduction of a sulfonyl group can be achieved using reagents like chlorosulfonic acid. mdpi.com This functionalization is important for the synthesis of various biologically active molecules. evitachem.com While the general reactivity of pyrazoles suggests that this compound would undergo these reactions, specific protocols for its nitration and sulfonation are not detailed in the provided research.

Oxidation Reactions of this compound

The pyrazole ring can be susceptible to oxidation, leading to various functionalized products. The nature of the oxidant and the reaction conditions determine the outcome of the reaction.

Formation of Pyrazole N-oxides

The oxidation of this compound can lead to the formation of the corresponding pyrazole N-oxides. This type of reaction is a known transformation for pyrazole derivatives. Common oxidizing agents used for the formation of N-oxides from heterocyclic compounds include hydrogen peroxide and potassium permanganate (B83412). The formation of N-oxides can significantly alter the electronic properties and subsequent reactivity of the pyrazole ring.

Controlled Oxidation for Selective Functionalization

Controlled oxidation of pyrazoles can be a valuable tool for introducing new functional groups. The oxidation of pyrazoline intermediates, which can be formed from the condensation of α,β-unsaturated ketones and hydrazines, is a common method to synthesize pyrazoles. mdpi.com This process often involves an in-situ oxidation step. mdpi.com Reagents such as potassium permanganate can be used to oxidize pyrazole derivatives, leading to various oxidized products. For instance, the selective oxidation of primary alcohols attached to a pyrazole ring to aldehydes has been achieved using reagents like 2-iodoxybenzoic acid (IBX). chim.it While the general principles of oxidation are established, specific studies focusing on the controlled oxidation of this compound for selective functionalization are not extensively detailed in the reviewed literature.

Reduction Chemistry of this compound

The reduction of this compound and its derivatives can be directed either at the pyrazole ring itself to yield saturated or partially saturated analogues, or selectively at peripheral functional groups, leaving the aromatic core intact.

The aromatic pyrazole ring of this compound can undergo reduction to form corresponding hydropyrazole derivatives, such as pyrazolines (dihydropyrazoles) and pyrazolidines (tetrahydropyrazoles). This transformation typically requires the use of strong reducing agents. General methods for pyrazole reduction involve reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). univ.kiev.uagoogle.com These reactions convert the stable aromatic heterocycle into more flexible, saturated, or partially saturated ring systems. doi.org While this represents the expected reactivity for the pyrazole class, specific studies detailing the conditions and yields for the complete reduction of the unsubstituted this compound ring are not extensively documented in prominent literature. Side products such as dihydropyrazoles have been noted during some synthetic procedures, indicating the ring's susceptibility to reduction under certain conditions. univ.kiev.ua

Table 1: General Reagents for the Reduction of the Pyrazole Ring

| Reagent | Expected Product Class |

|---|---|

| Sodium Borohydride (NaBH₄) | Hydropyrazole Derivatives |

| Lithium Aluminum Hydride (LiAlH₄) | Hydropyrazole Derivatives |

More commonly reported is the selective reduction of functional groups attached to the this compound core, which allows for the synthesis of diverse derivatives while preserving the pyrazole's aromaticity. Research has demonstrated that substituents at various positions on the pyrazole ring can be selectively reduced using specific reagents and conditions.

A notable example involves the reduction of a carbon-halogen bond. During a high-temperature (180 °C) N-arylation of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole, prolonged reaction times led to the significant formation of the deiodinated product, this compound, effectively reducing the C-I bond. frontiersin.orgresearchgate.net

Carbonyl groups on substituents are also amenable to selective reduction. A ketone attached to the pyrazole ring was successfully reduced to a secondary alcohol using sodium borohydride (NaBH₄), showcasing the chemoselectivity of this reagent. frontiersin.orgresearchgate.net In another instance, where palladium-catalyzed hydrogenation proved inefficient for an alcohol reduction on a side chain and risked reducing the heterocyclic rings, a combination of triethylsilane (Et₃SiH) and trifluoromethanesulfonic acid was employed to achieve the desired transformation. frontiersin.orgresearchgate.net

Table 2: Examples of Selective Reduction of Functional Groups on this compound Derivatives

| Substrate | Reagent(s) and Conditions | Product | Finding | Reference |

|---|---|---|---|---|

| 2-(3-Ethoxy-4-iodo-5-methyl-1H-pyrazol-1-yl)-5-cyclopropylpyridine | Cs₂CO₃, MeCN, 180 °C, 12 h | 2-(3-Ethoxy-5-methyl-1H-pyrazol-1-yl)-5-cyclopropylpyridine | Unintended reduction of the C-I bond at high temperature. | frontiersin.orgresearchgate.net |

| 1-(1-(5-Cyclopropylpyridin-2-yl)-3-ethoxy-5-methyl-1H-pyrazol-4-yl)ethan-1-one | Sodium borohydride (NaBH₄) | 1-(1-(5-Cyclopropylpyridin-2-yl)-3-ethoxy-5-methyl-1H-pyrazol-4-yl)ethan-1-ol | Selective reduction of a ketone to a secondary alcohol. | frontiersin.orgresearchgate.net |

Heteroannulation and Ring-Fused Systems Derived from this compound

This compound and its close derivatives serve as valuable building blocks for constructing more complex, fused heterocyclic architectures. Through reactions that build new rings onto the pyrazole core, systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles can be synthesized.

While 1,3-dipolar cycloadditions are a cornerstone for the synthesis of pyrazoles, the pyrazole ring itself can participate as a 4π component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction, to form fused systems. This reactivity, however, often requires activation of the pyrazole ring to overcome its inherent aromaticity. For instance, 4H-pyrazoles, which lack full aromaticity, or pyrazoles with specific substitution patterns can act as dienes in inverse-electron demand Diels-Alder reactions. mit.eduraineslab.com

One documented strategy involves the reaction of di-tosylated styryl-pyrazoles with a dienophile, N-methylmaleimide, under microwave irradiation. This reaction proceeds via a Diels-Alder cycloaddition to yield tetrahydroindazoles, which are subsequently aromatized to the corresponding fused 1H-indazoles. researchgate.net Although this example does not use this compound directly, it illustrates the principle of using the pyrazole scaffold as a diene to construct a new, fused six-membered ring.

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) system is a well-established transformation that relies on the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic species. chim.itbeilstein-journals.org The key precursor for pyrimidines fused to a 5-methylpyrazole ring is 3-amino-5-methyl-1H-pyrazole . This aminopyrazole can be prepared through methods such as the reaction of cyanoacetone with hydrazine (B178648) or its salts. google.comgoogle.com

Once the aminopyrazole is obtained, it undergoes a condensation reaction with a 1,3-dicarbonyl compound or a functional equivalent. This reaction builds the pyrimidine (B1678525) ring onto the N1 and the amino group of the pyrazole core. A highly efficient, modern approach utilizes ultrasound irradiation to promote the cyclocondensation between 3-amino-5-methyl-1H-pyrazole and various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. This method is notable for its mild conditions, very short reaction times, and high yields. raineslab.comresearchgate.net

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines from a 3-Aminopyrazole Precursor

| Reactant 1 | Reactant 2 (1,3-Bielectrophile) | Conditions | Product Class | Yield | Reference |

|---|

The construction of the imidazo[1,2-b]pyrazole scaffold, where an imidazole (B134444) ring is fused to the pyrazole, is efficiently achieved through multicomponent reactions. The most prominent of these is the Groebke–Blackburn–Bienaymé (GBB) reaction . researchgate.netacs.org This powerful one-pot reaction brings together three components: an aminopyrazole, an aldehyde, and an isocyanide. mit.eduCurrent time information in Bangalore, IN.

The reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA). mit.eduCurrent time information in Bangalore, IN. The mechanism involves the initial formation of a Schiff base between the aminopyrazole and the aldehyde, which then undergoes nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization yields the final imidazo[1,2-b]pyrazole ring system. mit.eduCurrent time information in Bangalore, IN. This strategy allows for the rapid generation of a diverse library of fused heterocycles by simply varying the three starting components. Studies have demonstrated the use of a sequential one-pot protocol where a 5-aminopyrazole precursor is first generated in situ and then subjected to the GBB reaction conditions. mit.eduCurrent time information in Bangalore, IN.

Table 4: General Protocol for the Groebke–Blackburn–Bienaymé Synthesis of Imidazo[1,2-b]pyrazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Conditions | Product Class | Reference |

|---|

Advanced Coordination Chemistry of 3 Ethoxy 5 Methyl 1h Pyrazole Derivatives

Design and Synthesis of Pyrazole-Based Ligands for Transition Metals

The design of pyrazole-based ligands is a cornerstone of modern coordination chemistry, allowing for the synthesis of metal complexes with tailored properties. The functionalization of the pyrazole (B372694) ring, particularly at the 1, 3, and 5-positions, is a key strategy for tuning the electronic and steric environment around a coordinated metal center. The presence of the ethoxy group at the 3-position and a methyl group at the 5-position in 3-Ethoxy-5-methyl-1H-pyrazole provides a stable and versatile scaffold for further modifications.

The synthesis of this compound itself is typically achieved through the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303), followed by an acid-catalyzed cyclization. This method is a robust and scalable route to the core pyrazole structure. The ethoxy group enhances solubility in organic solvents, while the methyl group provides steric bulk and stabilizes the ring structure, making it an ideal precursor for more complex ligand systems.

Further derivatization of the this compound core allows for the creation of a wide range of ligands with varying denticity and electronic properties. For example, the introduction of additional coordinating groups at the N1 position can transform the pyrazole into a bidentate or tridentate ligand, capable of forming stable chelate rings with transition metals. These modifications are crucial for controlling the geometry and reactivity of the resulting metal complexes.

Structural Elucidation and Spectroscopic Characterization of Metal Complexes

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the pyrazole ligand to the metal center. Changes in the vibrational frequencies of the C=N and N-H bonds in the pyrazole ring upon coordination can provide valuable information about the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and to probe the changes in the electronic environment upon complexation. Coordination-induced shifts in the NMR signals of the pyrazole protons and carbons can confirm the coordination of the ligand to the metal ion. nih.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. The position and intensity of the absorption bands can provide insights into the geometry of the coordination sphere and the nature of the metal-ligand interactions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized complexes and to obtain information about their fragmentation patterns, which can help to confirm their composition and structure. iosrjournals.org

X-ray Crystallography:

| Technique | Information Obtained |

| IR Spectroscopy | Coordination of ligand, changes in bond vibrational frequencies |

| NMR Spectroscopy | Ligand structure, coordination-induced shifts |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles |

Catalytic Properties of this compound Metal Complexes

Metal complexes incorporating this compound derivatives have shown significant promise as catalysts in a variety of organic transformations. The tunability of the ligand framework allows for the optimization of catalytic activity and selectivity for specific reactions.

Mechanisms of Catalytic Oxidation Reactions (e.g., Catecholase Activity)

One of the most well-studied catalytic applications of pyrazole-based metal complexes is the oxidation of catechols to o-quinones, a reaction that mimics the activity of the enzyme catechol oxidase. bohrium.comscispace.companskurabanamalicollege.org This process is of significant interest due to its relevance to biological systems and its potential applications in organic synthesis. bohrium.com

The proposed mechanism for the catecholase activity of these complexes typically involves the binding of the catechol substrate to the metal center, followed by an intramolecular electron transfer from the catechol to the metal ion. scispace.com This results in the oxidation of the catechol to the corresponding o-quinone and the reduction of the metal center. The reduced metal ion is then re-oxidized by an oxidant, such as molecular oxygen, to complete the catalytic cycle.

Kinetic studies have shown that the rate of the catalytic oxidation is influenced by several factors, including the nature of the metal ion, the structure of the pyrazole ligand, and the reaction conditions. For example, in some systems, a deuterium (B1214612) kinetic isotope effect has been observed, suggesting that hydrogen atom transfer from the substrate's hydroxyl group is involved in the rate-determining step. panskurabanamalicollege.org

Other Catalytic Applications in Organic Synthesis

Beyond catecholase activity, metal complexes of this compound and related pyrazole derivatives have been explored as catalysts in a range of other organic reactions. These include:

Oxidation of Alkenes: Pyrazole-based metal complexes have been used to catalyze the oxidation of alkenes, such as the conversion of styrene (B11656) to benzaldehyde. rsc.org These reactions often utilize environmentally benign oxidants like hydrogen peroxide. rsc.org

Oxidation of Alkanes: The selective oxidation of alkanes to more functionalized products, such as alcohols and ketones, is a challenging but highly desirable transformation. Cobalt complexes with pyrazole ligands have been shown to be effective catalysts for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov

C-C and C-N Bond Formation: Protic pyrazole complexes have been employed in various C-C and C-N bond-forming reactions, including reductive aminations and the α-alkylation of ketones. researchgate.net The ability of the pyrazole ligand to participate in metal-ligand cooperation is often crucial for the catalytic activity in these transformations. researchgate.net

Self-Assembly and Supramolecular Structures involving Pyrazole Ligands

The ability of pyrazole ligands to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks for the construction of self-assembled supramolecular structures. wisdomlib.orgresearchgate.netmdpi.com These interactions can direct the assembly of metal complexes into well-defined one-, two-, and three-dimensional architectures with interesting topologies and potential applications in materials science. wisdomlib.orgmdpi.com

The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. rsc.org This dual functionality allows for the formation of robust hydrogen-bonded networks that can link individual metal complexes into extended arrays. mdpi.com For example, the self-assembly of pyrazole-containing complexes through N-H···N hydrogen bonds has been shown to lead to the formation of helical and sheet-like structures. wisdomlib.org

Computational and Theoretical Chemistry of 3 Ethoxy 5 Methyl 1h Pyrazole

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactivity of 3-Ethoxy-5-methyl-1H-pyrazole. These computational approaches offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic Properties (e.g., HOMO-LUMO Gaps)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. irjweb.commaterialsciencejournal.org For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine its optimized molecular geometry and predict its electronic structure. mdpi.comacs.org These calculations help in understanding the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For pyrazole (B372694) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrazole ring. mdpi.com For instance, electron-donating groups like the ethoxy group at the C3 position can raise the HOMO energy level, potentially narrowing the gap and increasing reactivity. mdpi.comacs.org Conversely, electron-withdrawing groups can lower the LUMO energy.

These theoretical calculations provide a foundation for predicting how this compound will behave in chemical reactions, such as electrophilic substitutions. vulcanchem.com

Table 1: Calculated Electronic Properties of a Pyrazole Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.2967 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.8096 eV | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | Correlates with chemical reactivity and stability. irjweb.com |

Note: The values presented are illustrative for a triazine derivative and may differ for this compound. The trend, however, demonstrates the utility of DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) using a color-coded scheme. derpharmachemica.comuni-muenchen.de

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen, indicating their potential to act as hydrogen bond acceptors. uni-muenchen.dejmchemsci.com The regions around the hydrogen atoms, especially the one attached to the nitrogen (N-H), would exhibit positive potential, highlighting their role as hydrogen bond donors. jmchemsci.com This information is crucial for predicting intermolecular interactions, including those with biological receptors. kuleuven.be

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict how this compound and its derivatives might interact with biological macromolecules, which is fundamental in drug discovery.

Prediction of Binding Affinities and Specificity

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. smolecule.comevitachem.com This technique helps in estimating the binding affinity, which is a measure of the strength of the interaction. nih.gov For this compound derivatives, docking studies can simulate their interaction with the active sites of enzymes or receptors. smolecule.com The presence of the ethoxy and methyl groups can influence the compound's binding affinity and specificity towards its targets.

By systematically docking a library of pyrazole derivatives into a protein's binding site, researchers can identify which modifications are likely to enhance binding. The results of these simulations, often expressed as a binding energy score, guide the synthesis of compounds with potentially higher potency. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. acs.org Computational methods play a significant role in modern SAR investigations. ijbiotech.com By analyzing a series of related compounds, such as derivatives of this compound, researchers can identify key structural features, or pharmacophores, that are essential for a specific biological effect. researchgate.netrsc.org

For instance, SAR studies on pyrazole derivatives have shown that substitutions on the pyrazole ring can significantly enhance biological activity. acs.org The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can have a substantial impact on the potency of the compounds. acs.org Computational SAR models correlate structural features with activity, providing predictive power for designing new, more effective molecules.

In Silico Screening and Drug Discovery Simulations

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. academicjournals.org This approach significantly reduces the time and cost associated with drug development by prioritizing compounds for experimental testing. academicjournals.orgeco-vector.com

Virtual high-throughput screening (vHTS) can be used to screen databases of compounds, including derivatives of this compound, against a specific protein target. academicjournals.org The process involves docking each molecule in the library to the target and ranking them based on their predicted binding affinity. eco-vector.com Hits from this virtual screening can then be synthesized and evaluated in vitro. smolecule.com This computational-first approach allows for the rapid exploration of vast chemical space and the identification of novel lead compounds for therapeutic development. academicjournals.org

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in understanding the binding mode of this compound and identifying the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. nih.gov

In silico docking studies of pyrazole derivatives have revealed common binding patterns within the active sites of various enzymes. d-nb.info For this compound, the pyrazole ring itself is a critical pharmacophore. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, while the aromatic character of the ring allows for potential pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the receptor's binding pocket.

The substituents on the pyrazole core, the ethoxy and methyl groups, play a significant role in modulating the binding affinity and selectivity. The ethoxy group, with its oxygen atom, can serve as a hydrogen bond acceptor. d-nb.info Its flexible alkyl chain can also engage in hydrophobic interactions within the binding site. The methyl group at the 5-position contributes to the steric profile of the molecule and can participate in hydrophobic interactions, potentially fitting into small, non-polar pockets within the active site.

A hypothetical molecular docking study of this compound into the active site of a kinase, a common target for pyrazole-based inhibitors, could yield interactions as detailed in the following table. Such studies are crucial for rational drug design, allowing for the targeted modification of the ligand to enhance its binding affinity and, consequently, its biological activity. mdpi.com

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Pyrazole N-H | Asp145 (Backbone C=O) | 2.9 |

| Hydrogen Bond | Ethoxy Oxygen | Lys67 (Side Chain N-H) | 3.1 |

| Hydrophobic | Methyl Group | Val55, Leu132 | 3.8 - 4.2 |

| Hydrophobic | Ethoxy Ethyl Chain | Ile73, Ala88 | 3.9 - 4.5 |

| Pi-Alkyl | Pyrazole Ring | Leu132 | 4.5 |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can predict the activity of novel derivatives and provide insights into the structural features that are crucial for their therapeutic effects. nih.gov

The development of a QSAR model involves the calculation of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net For pyrazole derivatives, relevant descriptors often include those related to molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters like Hammett constants. wikipedia.orgresearchgate.net

A hypothetical QSAR model for a series of pyrazole derivatives, including this compound, might take the form of a linear equation, such as:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + ...

In this equation, pIC₅₀ represents the biological activity (the negative logarithm of the half-maximal inhibitory concentration), and the β coefficients represent the contribution of each descriptor to the activity. A positive coefficient indicates that an increase in the value of the descriptor leads to an increase in activity, while a negative coefficient suggests the opposite.

For this compound, the ethoxy group would influence descriptors related to both hydrophobicity and steric bulk, while the methyl group would primarily contribute to steric and hydrophobic parameters. The electronic properties of the pyrazole ring itself would also be a critical component of the model.

The statistical quality of a QSAR model is assessed using various parameters, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated coefficient of determination (Q²), which measures the model's predictive ability. mdpi.com

A representative QSAR model for a series of pyrazole kinase inhibitors is presented in the table below. This illustrative model highlights the types of descriptors and statistical measures that are central to QSAR studies.

| Descriptor | Description | Coefficient |

| logP | Octanol-water partition coefficient | 0.45 |

| TPSA | Topological Polar Surface Area | -0.15 |

| MW | Molecular Weight | 0.05 |

| nRotB | Number of Rotatable Bonds | -0.20 |

| HBD | Number of Hydrogen Bond Donors | 0.30 |

| Statistical Parameters | Value | |

| R² | Coefficient of determination | 0.85 |

| Q² | Cross-validated R² | 0.72 |

| F-test | F-statistic of the model | 45.6 |

| p-value | Significance of the model | <0.001 |

Through the iterative process of molecular docking and QSAR model development, researchers can refine the structure of this compound to optimize its interaction with a specific biological target, thereby enhancing its potential as a therapeutic agent.

Mechanistic Insights into the Biological Activity of 3 Ethoxy 5 Methyl 1h Pyrazole and Its Analogs

Exploration of Molecular Targets and Mechanism of Action

The biological effects of 3-Ethoxy-5-methyl-1H-pyrazole and its analogs are rooted in their ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to outcomes like enzyme inhibition and altered cell signaling. smolecule.com The presence of the ethoxy and methyl groups on the pyrazole (B372694) ring is crucial, influencing the compound's binding affinity and specificity for its targets.

Research has identified several enzymes as key targets for this compound and its derivatives.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): A significant mechanism of action for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov The inhibition of DHODH has been identified as the source of the antiviral effects observed for some analogs. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole scaffold can dramatically enhance potency. For instance, the addition of an electron-withdrawing trifluoromethyl group can increase DHODH inhibition tenfold compared to unsubstituted pyrazoles. One study led to the development of a highly active analog, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which proved to be a more potent DHODH inhibitor than the established drugs brequinar (B1684385) and teriflunomide. nih.govnih.govacs.org

| Compound/Analog | Target Enzyme | Activity/Potency | Source |

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives | Human DHODH | Confirmed inhibitors | nih.govnih.govacs.org |

| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Human DHODH | More active than brequinar and teriflunomide | nih.govacs.org |

| Analog with trifluoromethyl group | Human DHODH | 10-fold enhanced inhibition | |

| Compound 18d | Human DHODH | IC₅₀ of 25 ± 5 nM | acs.org |

Cyclooxygenase (COX): Derivatives of this compound have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Some pyrazole-carbohydrazide analogs containing a 2-hydroxyphenyl group specifically inhibit COX-2, thereby reducing the synthesis of prostaglandins. vulcanchem.com Certain derivatives have demonstrated anti-inflammatory activity superior to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in comparative studies.

In addition to enzyme inhibition, pyrazole derivatives can exert their effects by binding to and modulating cellular receptors. smolecule.com While specific receptor binding data for this compound itself is limited, studies on structural analogs provide insight into potential interactions. For example, some pyrazole-morpholine hybrids have been shown to modulate G-protein coupled receptors (GPCRs), with specific analogs exhibiting binding to the 5-HT₂A serotonin (B10506) receptor. vulcanchem.com The general mechanism involves the compound binding to receptors on the cell surface, which in turn influences intracellular signal transduction pathways. smolecule.comevitachem.com

In Vitro Pharmacological Profiling and Cellular Effects

The interaction of this compound analogs with their molecular targets translates into a range of observable cellular effects, which have been profiled extensively in vitro.

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. In particular, studies focusing on novel thiazolo acs.orgdiazaphosphole analogs, which incorporate the 3-ethoxy-5-methyl structure, have shown potent activity. researchgate.netnih.gov

The cytotoxic effects were evaluated using the sulforhodamine B (SRB) assay against human lung cancer (A549) and renal cancer (TK-10) cell lines. researchgate.netnih.govresearchgate.net Several of these synthesized compounds exhibited significantly higher cytotoxicity against these cell lines than the standard anticancer drug doxorubicin. researchgate.netnih.govresearchgate.net Beyond direct cytotoxicity, these bioactive compounds were also found to arrest the cell cycle at various phases in both A549 and TK-10 cancer cells, indicating an interference with the cell's normal division process. researchgate.net

| Cell Line | Compound Type | Observation | Source |

| A549 (Lung Cancer) | Thiazolo acs.orgdiazaphosphole analogs (e.g., 2e, 2h, 2j) | Higher cytotoxicity than doxorubicin | researchgate.netnih.govresearchgate.net |

| TK-10 (Renal Cancer) | Thiazolo acs.orgdiazaphosphole analogs (e.g., 2e, 2h, 2j) | Higher cytotoxicity than doxorubicin | researchgate.netnih.govresearchgate.net |

| A549 & TK-10 | Bioactive pyrazole derivatives | Arrest of the cell cycle at different phases | researchgate.net |

A key mechanism behind the observed cytotoxicity is the ability of these compounds to trigger programmed cell death pathways. Research confirms that this compound and its derivatives can induce apoptosis in cancer cells.

Furthermore, studies on the highly cytotoxic thiazolo acs.orgdiazaphosphole analogs revealed that they not only induce apoptosis but also autophagy. researchgate.netnih.govresearchgate.net These compounds were shown to significantly increase the late apoptosis rate in both A549 and TK-10 cell lines. researchgate.netresearchgate.net The dual induction of both apoptosis and autophagy highlights a complex cellular response to these pyrazole derivatives, contributing to their anticancer potential. researchgate.net

The anti-inflammatory properties of this compound and its analogs are primarily linked to their inhibition of COX enzymes. By blocking COX activity, these compounds interfere with the biochemical pathway that produces prostaglandins, which are key mediators of inflammation. vulcanchem.com This mechanism is a well-established target for many anti-inflammatory drugs and confirms the potential of pyrazole derivatives in this therapeutic area.

Antimicrobial Efficacy and Structure-Activity Relationships

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting a wide spectrum of activity against various pathogens. scilit.combas.bg Research into this compound and its analogs has revealed significant potential in this area, with studies focusing on their efficacy against both bacteria and fungi and exploring how structural modifications can tune their biological activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus)

Derivatives of this compound have demonstrated moderate to significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The core pyrazole structure is a key pharmacophore, and its activity is modulated by the nature of the substituents attached to the ring.

For instance, a study on pyrazole-carbohydrazide derivatives, which are structurally related to this compound, has provided specific efficacy data. The analog N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide exhibited notable bactericidal activity against both S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL. vulcanchem.com This highlights the potential of this class of compounds as broad-spectrum antibacterial agents. While pyrazole derivatives in general show promise, some studies on specific analogs have indicated less potent antibacterial effects, suggesting that the substitution pattern is critical for activity. nih.gov

Table 1: Antibacterial Activity of a this compound Analog

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide | Staphylococcus aureus | 8–16 | vulcanchem.com |

| N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide | Escherichia coli | 8–16 | vulcanchem.com |

Antifungal Activity Assessment

The antifungal properties of this compound and its derivatives have also been a subject of investigation. Research confirms that compounds from this family are effective against pathogenic fungi such as Aspergillus niger and Candida albicans. vulcanchem.com

Specifically, pyrazole-carbohydrazide derivatives have shown significant antifungal effects. In vitro assessments of an analog demonstrated a 60–70% inhibition of Candida albicans at a concentration of 20 µg/mL. vulcanchem.com This level of activity underscores the potential of the pyrazole scaffold in the development of new antifungal therapies. bas.bg Other studies on different pyrazole derivatives have also reported promising activity against various fungal strains, including Saccharomyces cerevisiae and Fusarium oxysporum. researchgate.net

Table 2: Antifungal Activity of a this compound Analog

| Compound | Fungal Strain | Concentration (µg/mL) | % Inhibition | Source |

|---|---|---|---|---|

| N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide | Candida albicans | 20 | 60–70 | vulcanchem.com |

Structural Modifications for Enhanced Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrazole-based compounds. Research indicates that the biological activity of this compound derivatives can be significantly enhanced through strategic structural modifications.

Key findings from SAR studies include:

Influence of Substituents: The electronic properties of substituents on the pyrazole ring play a critical role. The presence of an electron-withdrawing group on an associated benzene (B151609) ring has been found to increase antimicrobial activity. bohrium.com Conversely, some studies have reported that electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, can also enhance activity, suggesting a complex relationship between electronic effects and biological function. asianpubs.org

Role of Specific Moieties: The addition of specific chemical groups can improve efficacy. For example, in the analog N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-5-(4-ethylphenyl)-1H-pyrazole-3-carbohydrazide, the 4-ethylphenyl group is thought to enhance penetration of the microbial cell membrane, while the 3-ethoxy-2-hydroxyphenyl moiety may contribute to the disruption of microbial enzyme systems. vulcanchem.com

Impact of Bulkiness: The size of the substituent group can also affect antimicrobial action. It has been observed that increasing the size and number of substituents on the pyrazole core can lead to increased antibacterial and antifungal activity. nih.govasianpubs.org

Other Investigated Biological Activities (e.g., Antiviral, Antioxidant)

Beyond their antimicrobial effects, this compound and its derivatives have been explored for other potential therapeutic applications, including antiviral and antioxidant activities. ekb.eg

Preliminary studies suggest that pyrazole compounds may possess antiviral properties. One proposed mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the replication of certain viruses. The naturally occurring pyrazole nucleoside, pyrazofurin, is known to have antiviral effects, further supporting the potential of this chemical class. ekb.eg

The antioxidant potential of pyrazole derivatives has also been documented. nih.govrjpbcs.com Several studies have used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate this activity. nih.govfrontiersin.org In one such study, various 1,4-dihydropyrano[2,3-c]pyrazole derivatives demonstrated significant antioxidant activity, with DPPH radical scavenging capabilities ranging from 70% to 98% after 60 minutes. frontiersin.org This suggests that the pyrazole nucleus can be a valuable scaffold for designing compounds that can mitigate oxidative stress.

Table 3: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Type | Assay | Activity Range | Source |

|---|---|---|---|

| 1,4-dihydropyrano[2,3-c]pyrazoles | DPPH Scavenging | 70% - 98% | frontiersin.org |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives | DPPH Scavenging & DNA Protection | Good | nih.gov |

Applications of 3 Ethoxy 5 Methyl 1h Pyrazole in Contemporary Materials Science and Agrochemicals

Role as a Building Block in Materials Science

While direct applications of 3-Ethoxy-5-methyl-1H-pyrazole in materials science are not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives is recognized for its potential in creating novel materials. The structural and electronic properties of the pyrazole ring make it an attractive building block for polymers and functional materials.

Pyrazole derivatives, in general, can be functionalized to act as monomers in polymerization reactions. The presence of reactive sites on the pyrazole ring, such as the N-H group and the potential for substitution on the carbon atoms, allows for their incorporation into polymer backbones or as pendant groups. This can impart specific properties to the resulting polymers, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. Given its structure, this compound could potentially be derivatized to introduce polymerizable functionalities, thereby serving as a precursor for specialized polymers.

The pyrazole core is a key component in the design of various functional materials, including coordination polymers and metal-organic frameworks (MOFs). Although specific research on this compound in this area is limited, the fundamental chemistry of pyrazoles suggests its potential. The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form extended networks. The ethoxy and methyl substituents on the this compound ring could influence the steric and electronic environment of the coordination sites, thus allowing for the tuning of the resulting material's properties, such as porosity, catalytic activity, or photoluminescence.

Utilization in Agrochemical Development

The application of pyrazole derivatives in the agrochemical sector is well-established, with numerous commercial products containing this heterocyclic core. This compound serves as a valuable synthon in the design and synthesis of novel herbicides and insecticides.

Pyrazole-based compounds are a significant class of herbicides. Research into 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles has demonstrated their potent herbicidal activities. nih.govnih.gov These compounds are often designed by modifying the substituents on the pyrazole ring to optimize their efficacy against specific weed species.

The mechanism of action for many pyrazole herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids in plants. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of the plant tissues and ultimately leading to the death of the weed. While some pyrazole ketone derivatives have shown weaker activity than commercial HPPD herbicides like topramezone, the pyrazole scaffold remains a key area of research for new herbicidal compounds. tandfonline.com

Table 1: Examples of Herbicidal Pyrazole Derivatives and their Activity

| Compound Class | Target Weeds | Mechanism of Action (MoA) | Reference |

|---|---|---|---|

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Green weeds, Digitaria sanguinalis L. | Inhibition of carotenoid biosynthesis | nih.gov |

| Pyrazole Ketone Derivatives | Various weeds | HPPD Inhibition | tandfonline.com |

| Phenylpyridine Moiety-Containing Pyrazole Derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Post-emergence inhibition | mdpi.com |

The pyrazole scaffold is also integral to the development of modern insecticides. Many commercial insecticides are derivatives of pyrazole, highlighting the importance of this chemical class in pest management. The design of novel insecticidal compounds often involves the synthesis of various pyrazole derivatives with different substituents to enhance their potency and target specificity. researchgate.netnih.gov

Pyrazole-based insecticides can target various sites within the insect's nervous system. For instance, some pyrazole derivatives act as GABA-gated chloride channel antagonists, leading to hyperexcitation and death of the insect. Others may target different neuronal receptors. The specificity of these insecticides can be tuned by altering the substituents on the pyrazole ring, which affects how the molecule binds to its target site. This allows for the development of insecticides that are effective against specific pests while having lower toxicity to non-target organisms.

Table 2: Examples of Insecticidal Pyrazole Derivatives and their Targets

| Compound Class | Target Pests | Target Site/Mechanism | Reference |

|---|---|---|---|

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | Not specified | researchgate.net |

| Pyrazole Oxime Derivatives | Tetranychus cinnabarinus, Plutella xylostella, Aphis craccivora | Acaricidal and insecticidal activity | nih.gov |

Emerging Applications in Diverse Chemical Fields

Beyond its established roles, the pyrazole nucleus, and by extension this compound, is being explored for a variety of other chemical applications. The versatility of the pyrazole ring allows for its incorporation into a wide range of molecules with diverse functionalities.

Research into pyrazole derivatives has revealed their potential in medicinal chemistry, with compounds exhibiting a broad spectrum of biological activities, including anticancer properties. rjpbcs.comekb.eg While this is a well-established field for pyrazoles in general, the synthesis of novel derivatives continues to be an active area of research for new therapeutic agents. jmchemsci.comjmchemsci.com The functional groups of this compound make it a candidate for derivatization to explore new biological activities. Furthermore, the synthesis of functionalized pyrazoles is a key area of interest for creating building blocks for various chemical industries. acs.orgresearchgate.net The development of new synthetic methodologies for pyrazole derivatives, including those related to 3-ethoxypyrazoles, opens up avenues for creating novel chemical entities with unique properties and applications. nih.govbeilstein-journals.org

Concluding Remarks and Future Research Perspectives on 3 Ethoxy 5 Methyl 1h Pyrazole

Summary of Key Research Findings

Research into 3-Ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound from the pyrazole (B372694) family, has illuminated its significant role as both a versatile synthetic intermediate and a bioactive molecule. The primary and most documented method for its synthesis involves a condensation-cyclization reaction between ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303). This process yields the target compound, which serves as a crucial building block in organic synthesis.

Key applications of this compound stem from its utility as a precursor for more complex molecules. It is instrumental in creating sophisticated heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, and in the development of pyrazole-based ligands for coordination chemistry. The chemical reactivity of the compound is well-characterized; it undergoes various transformations including oxidation, reduction, and substitution reactions, allowing for the introduction of diverse functional groups.

In the realm of medicinal chemistry, the compound has been identified as an inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a significant finding that positions it as a lead structure for developing new therapeutic agents. acs.orgnih.gov Its derivatives have shown a spectrum of biological activities, including antimicrobial effects against bacteria like Escherichia coli and Staphylococcus aureus, as well as potential anti-inflammatory and antiviral properties.

Spectroscopic and analytical studies have firmly established the structure and properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy have provided detailed insights into its molecular framework and fragmentation patterns. Density Functional Theory (DFT) calculations have further elucidated its electronic structure and confirmed the predominance of the 1H-tautomer.